3-Bromo-5-(trifluoromethyl)benzoyl chloride
Overview
Description
3-Bromo-5-(trifluoromethyl)benzoyl chloride, also known as 5-Bromo-3-(trifluoromethyl)benzoyl chloride, is an organofluorine compound used in a variety of scientific research applications. It is a colorless, volatile liquid with a pungent odor. It is a powerful alkylating agent and is used as a reagent in organic synthesis to introduce a trifluoromethyl group into organic compounds. It is also used as a catalyst for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Synthesis of Drug Intermediates
3-Bromo-5-(trifluoromethyl)benzoyl chloride has been synthesized and explored as an important drug intermediate. The synthesis involves bromination, carboxylation, and chlorination steps, leading to a compound with high economic value due to its potential applications in pharmaceuticals. This process has been optimized to achieve a total yield of 61.7%, highlighting its practicality and efficiency in organic synthesis and drug development (Zhou Xiao-rui, 2006).
Chemical Synthesis and Reagent Use
In the realm of organic chemistry, 3-Bromo-5-(trifluoromethyl)benzoyl chloride serves as a versatile reagent. It has been employed in various reactions, such as aldol, Michael, Mannich-type, and oxidation reactions, showcasing its utility as a nucleophile and electrophilic substrate. This adaptability makes it a valuable tool for synthesizing complex organic compounds, further expanding its applications in scientific research and chemical synthesis (C. Nájera & D. A. Alonso, 2005).
Material Science and Chemical Engineering
In material science and chemical engineering, 3-Bromo-5-(trifluoromethyl)benzoyl chloride's properties are exploited to synthesize new materials and chemical compounds. For instance, its reaction with different reagents under specific conditions can lead to the formation of novel compounds with potential applications in materials science, demonstrating the compound's versatility beyond pharmaceuticals (Y. Seo et al., 2010).
Analytical and Synthetic Chemistry
The compound's role extends into analytical and synthetic chemistry, where it is utilized in the synthesis of various chemical compounds. Its reactivity and the ability to undergo multiple types of chemical reactions make it a subject of interest for developing new synthetic methodologies and understanding chemical reaction mechanisms (Song Hong-rui, 2010).
properties
IUPAC Name |
3-bromo-5-(trifluoromethyl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3O/c9-6-2-4(7(10)14)1-5(3-6)8(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCPDNRBSHJNMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696629 | |
Record name | 3-Bromo-5-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(trifluoromethyl)benzoyl chloride | |
CAS RN |
958258-15-6 | |
Record name | 3-Bromo-5-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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